

Catalytic Use of Iodylarenes with Terminal Oxidants: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl 2-iodylbenzoate

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This document provides detailed application notes and protocols for the catalytic use of iodylarenes in organic synthesis, employing common terminal oxidants. The use of hypervalent iodine compounds as catalysts offers a mild, selective, and environmentally benign alternative to traditional metal-based oxidants.^[1] This approach relies on the in situ generation of the active hypervalent iodine(V) species from a stable iodoarene precatalyst and a stoichiometric terminal oxidant.

Core Concepts

The catalytic cycle involves the oxidation of an iodoarene (ArI) to the active iodylarene (ArIO₂) by a terminal oxidant. This powerful oxidizing agent then reacts with the substrate (e.g., an alcohol), leading to its oxidation and the regeneration of the iodoarene precatalyst, which re-enters the catalytic cycle. Common terminal oxidants that enable this process include potassium peroxymonosulfate (Oxone®) and meta-chloroperoxybenzoic acid (m-CPBA).

Key Applications

The catalytic iodylarene system is versatile and has been successfully applied to a range of oxidative transformations, including:

- **Oxidation of Alcohols:** Primary and secondary alcohols can be efficiently oxidized to the corresponding carboxylic acids and ketones, respectively.

- Oxidation of Phenols: Phenolic compounds can be selectively oxidized to quinones.
- Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides.

Data Presentation

Table 1: Catalytic Oxidation of Alcohols to Carbonyl Compounds with Iodoarene and Oxone®

Entry	Substrate	Catalyst (mol%)	Product	Yield (%)
1	Benzyl alcohol	2-Iodobenzoic acid (10)	Benzoic acid	95
2	4-Methoxybenzyl alcohol	2-Iodobenzoic acid (10)	4-Methoxybenzoic acid	98
3	4-Nitrobenzyl alcohol	2-Iodobenzoic acid (10)	4-Nitrobenzoic acid	92
4	1-Phenylethanol	2-Iodobenzoic acid (10)	Acetophenone	96
5	Cyclohexanol	2-Iodobenzoic acid (10)	Cyclohexanone	85
6	2-Octanol	2-Iodobenzoic acid (10)	2-Octanone	88

Reaction conditions: Substrate (1 mmol), catalyst, Oxone® (2.2 equiv.), in a mixture of CH₃CN/H₂O at reflux.

Table 2: Catalytic Regioselective Oxidation of Phenols to o-Quinones with IBS and Oxone®

Entry	Substrate	Catalyst (mol%)	Product	Yield (%)
1	2-Naphthol	5-Me-IBS (5)	1,2-Naphthoquinone	94
2	2-tert-Butylphenol	5-Me-IBS (5)	3-tert-Butyl-1,2-benzoquinone	85
3	3-Methylphenol	5-Me-IBS (5)	3-Methyl-1,2-benzoquinone	78
4	4-Chlorophenol	5-Me-IBS (5)	4-Chloro-1,2-benzoquinone	82

Reaction conditions: Phenol (1 mmol), 5-Me-IBS (sodium salt of 2-iodo-5-methylbenzenesulfonic acid), Oxone® (2 equiv.), K₂CO₃ (1 equiv.), nBu₄NHSO₄ (10 mol%), Na₂SO₄ in ethyl acetate at 40 °C.[2]

Table 3: Oxidation of Sulfides to Sulfoxides with Iodoarenes and m-CPBA

Entry	Substrate	Catalyst (mol%)	Product	Yield (%)
1	Thioanisole	Iodobenzene (10)	Methyl phenyl sulfoxide	95
2	Diphenyl sulfide	Iodobenzene (10)	Diphenyl sulfoxide	92
3	Dibenzyl sulfide	Iodobenzene (10)	Dibenzyl sulfoxide	88
4	Methyl p-tolyl sulfide	Iodobenzene (10)	Methyl p-tolyl sulfoxide	96

Reaction conditions: Sulfide (1 mmol), iodobenzene, m-CPBA (1.1 equiv.) in CH₂Cl₂ at 0 °C to room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols with 2-Iodobenzoic Acid and Oxone®

- To a solution of the alcohol (1.0 mmol) in a 2:1 mixture of acetonitrile and water (15 mL) is added 2-iodobenzoic acid (0.1 mmol, 10 mol%).
- Oxone® (2.2 mmol) is added in one portion.
- The resulting mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
- The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired carboxylic acid or ketone.

Protocol 2: General Procedure for the Catalytic Oxidation of Phenols with 5-Me-IBS and Oxone®

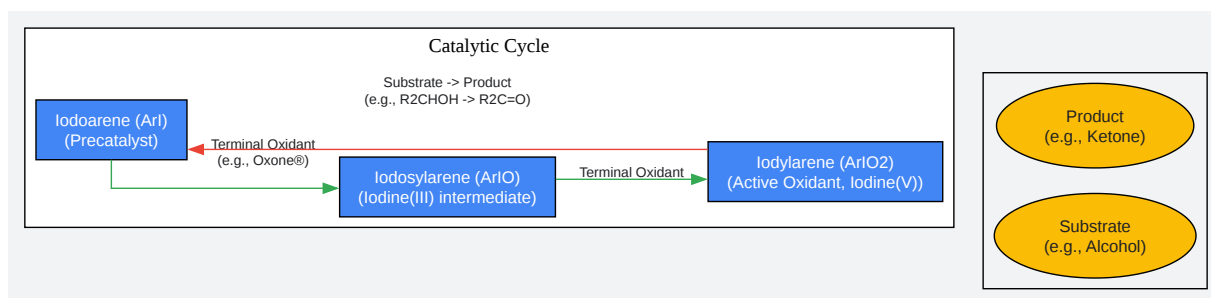
- A mixture of powdered Oxone® (2.0 mmol), potassium carbonate (1.0 mmol), and anhydrous sodium sulfate (1.0 g) in ethyl acetate (4.0 mL) is vigorously stirred at room temperature for 24 hours.
- To this mixture, the sodium salt of 2-iodo-5-methylbenzenesulfonic acid (5-Me-IBS, 0.05 mmol, 5 mol%), the phenol (1.0 mmol), and tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄, 0.1 mmol, 10 mol%) are added.

- The resulting mixture is heated to 40 °C and stirred until the starting material is consumed (as monitored by TLC).
- The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to yield the corresponding o-quinone.^[2]

Protocol 3: General Procedure for the Catalytic Oxidation of Sulfides with Iodobenzene and m-CPBA

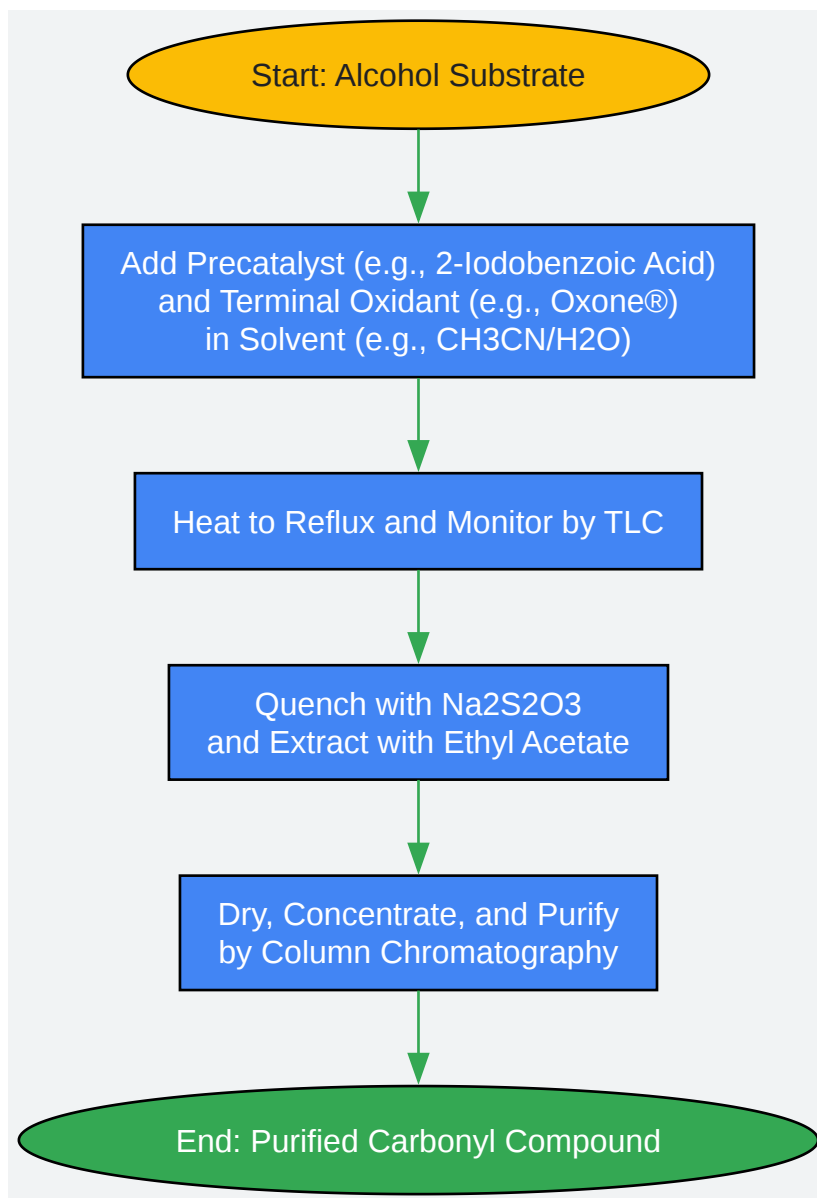
- To a solution of the sulfide (1.0 mmol) and iodobenzene (0.1 mmol, 10 mol%) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.1 mmol) portion-wise.
- The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC.
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the pure sulfoxide.

Mandatory Visualization



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Caption: Catalytic cycle of iodylarene-mediated oxidation.



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Caption: Experimental workflow for alcohol oxidation.

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References

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